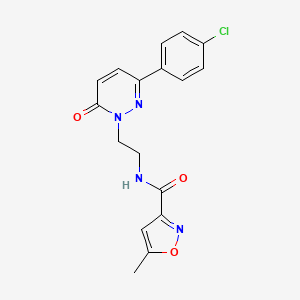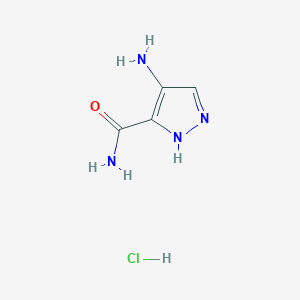![molecular formula C27H23N3O5S2 B2362347 Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 361171-00-8](/img/structure/B2362347.png)
Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C27H23N3O5S2 and its molecular weight is 533.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivatives
- Studies on thiazole peptides and derivatives highlight the synthetic versatility of thiazole-containing compounds, with applications ranging from isomerization studies to the synthesis of complex molecules for potential therapeutic uses. For instance, the preparation of thiazoline peptides and their derivatives showcases the intricacies of synthesizing compounds with thiazole rings, which could be relevant for constructing molecules similar to the one (Hirotsu, Shiba, & Kaneko, 1970).
- Research into heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives, underscores the anti-inflammatory potential of these molecules, which could inform the pharmacological pursuits of thiazole-based compounds (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).
Pharmacological Applications
- The exploration of benzothiazole derivatives for biological properties, such as antibacterial and antifungal activities, presents a compelling case for the investigation of similar thiazole compounds in antimicrobial studies. This research area is crucial for discovering new therapeutic agents against resistant strains of bacteria and fungi (Shafi, Rajesh, & Senthilkumar, 2021).
- The synthesis and evaluation of thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis GyrB, highlight the potential of thiazole derivatives in addressing tuberculosis, a significant global health issue. These findings suggest that similar scaffolds could be leveraged for developing new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
Target of Action
The compound, also known as ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate, belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with a variety of targets, including enzymes, receptors, and ion channels.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound may affect similar pathways.
Result of Action
Indole derivatives are known to exhibit various biological activities, which could result in a wide range of molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-2-35-26(32)24-23(19-9-4-3-5-10-19)28-27(36-24)29-25(31)20-12-14-21(15-13-20)37(33,34)30-17-16-18-8-6-7-11-22(18)30/h3-15H,2,16-17H2,1H3,(H,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMOIMQRODMTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)







![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)

